N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound featuring a partially saturated quinoline core (hexahydroquinoline) with a 2-oxo group and a carboxamide moiety at the 3-position. The N-substituent is a 3-methoxyphenyl group, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-13-7-4-6-12(10-13)18-16(20)14-9-11-5-2-3-8-15(11)19-17(14)21/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKBSSGHFCEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable diketone under acidic conditions, followed by cyclization and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the aromatic ring or the quinoline core, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hexahydroquinoline framework is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Inflammation is a key factor in many diseases. Compounds related to N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth. |
| Antimicrobial | Effective against various bacteria and fungi; disrupts cell membranes. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines; inhibits inflammatory pathways. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was shown to activate caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
Research conducted by a team at a university laboratory tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL for both bacteria, suggesting strong antimicrobial potential.
Case Study 3: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of related compounds demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Hexahydroquinoline vs.
- Substituent Effects :
- The 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to pyridylmethyl (Compound 2) or chlorophenyl groups .
- Thioacetamide or thioether groups () enhance electrophilicity, enabling covalent interactions with biological targets, unlike the carboxamide in the target compound .
Pharmacological Activity Comparison
Analgesic Activity:
Anticancer Activity:
- Quinazolinone Analogues: EC50 values of 2–5 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines due to tubulin polymerization inhibition .
Biological Activity
N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and findings, including mechanisms of action, cytotoxic effects, and therapeutic potentials.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.57 g/mol |
| CAS Number | 941999-28-6 |
The structure features a hexahydroquinoline core with an acetamide group that enhances its interaction with biological targets.
Research indicates that compounds with similar structures exhibit various biological activities:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are crucial in cancer progression and metastasis. Studies suggest that related compounds can inhibit MMP activity, reducing tumor cell invasion and angiogenesis .
- Cell Signaling Modulation : The compound may interfere with critical signaling pathways involved in cell proliferation and survival by disrupting interactions between key proteins such as EGFR and integrins .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines:
- MTT Assay : The compound was tested against various cancer cell lines using the MTT assay to measure cell viability. Results indicated significant cytotoxic effects on resistant cancer cells compared to non-cancerous cells .
- Apoptosis Induction : The compound demonstrated the ability to induce apoptosis in MES-SA-DX5 cells, a model for multidrug-resistant cancer cells .
Case Studies
Several studies have highlighted the biological activity of hexahydroquinoline derivatives:
- Study on 5-Oxo-Hexahydroquinoline Derivatives : This research focused on derivatives that blocked P-glycoprotein (P-gp) efflux, induced apoptosis, and exhibited high cytotoxicities against drug-resistant cancer cells .
- Inflammation and Cytokine Modulation : Another study explored the effects of similar compounds on inflammatory cytokines. It was found that certain derivatives decreased levels of transforming growth factor-beta 1 (TGF-β1), indicating potential anti-inflammatory properties .
Summary of Biological Activities
The following table summarizes the biological activities observed in various studies:
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation : React 3-methoxybenzaldehyde with cyclic ketones (e.g., cyclohexanone derivatives) to form a chalcone intermediate. Catalysts like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) are critical for achieving high yields (70–85%) .
Cyclization : The chalcone undergoes cyclization under acidic or basic conditions to form the hexahydroquinoline core. Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .
Amide Formation : Coupling the quinoline intermediate with activated carboxylic acid derivatives (e.g., using EDC/HOBt) yields the final carboxamide .
Key Optimization Parameters :
- Temperature: 80–110°C for condensation.
- Solvent: Ethanol or DMF for cyclization.
- Purity: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methoxyphenyl protons (δ 3.8–4.0 ppm) and hexahydroquinoline backbone (δ 1.5–2.5 ppm for methylene groups) .
- ¹³C NMR : Confirms carbonyl (C=O) signals at ~170 ppm and aromatic carbons (100–150 ppm) .
- X-Ray Crystallography : Resolves crystal packing and spatial arrangement, critical for polymorphism studies. Single-crystal data collection at 100 K with MoKα radiation (λ = 0.71073 Å) provides bond-length accuracy of ±0.001 Å .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 367.1652 for C₁₉H₂₁N₂O₃) with <5 ppm error .
Advanced Research Questions
Q. How does polymorphism affect the pharmacological profile of this compound, and how can researchers assess this phenomenon?
Methodological Answer: Polymorphism significantly alters bioactivity:
- Case Study : In a structurally analogous compound (N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide), the β-crystalline form showed 50% higher analgesic activity than the α-form due to improved solubility .
- Assessment Strategies :
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns (2θ = 5–60°) to identify polymorphic phases. Use the Rietveld method for quantitative phase analysis .
- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points varying by 10–15°C between forms) .
- In Vivo Bioassays : Administer polymorphic forms (e.g., 10 mg/kg orally in mice) and measure analgesic efficacy using the acetic acid writhing test .
Q. What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Polymorphism : Standardize crystallization protocols (e.g., solvent evaporation vs. cooling) to ensure consistent polymorphic forms .
- Assay Variability : Use validated models (e.g., standardized IC₅₀ protocols for enzyme inhibition) and include positive controls (e.g., aspirin for analgesic studies) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. What in silico methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The methoxyphenyl group shows hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP and polar surface area. For hexahydroquinoline derivatives, a QSAR model (R² = 0.89) correlates lipophilicity with analgesic potency .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability under physiological conditions .
Q. How can researchers evaluate the impact of structural modifications on bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Modification Sites : Vary substituents on the methoxyphenyl or hexahydroquinoline moieties.
- Key Findings :
- Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring increases COX-2 inhibition by 30% .
- Reducing the quinoline ring (e.g., tetrahydro vs. hexahydro) abolishes activity due to loss of planarity .
- Synthetic Protocols : Use parallel synthesis (e.g., 24-well plates) to generate analogs. Purify via automated flash chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
